Methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate
Overview
Description
Methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate is an organic compound with the molecular formula C10H5BrF2NO2 This compound is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of cyano and difluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The benzoate moiety can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of the cyano and difluoromethyl groups can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-4-chloro-2-fluorobenzoate
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate
Uniqueness
Methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate is unique due to the combination of bromine, cyano, and difluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)6-3-8(11)7(9(12)13)2-5(6)4-14/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJITHPZZMYKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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